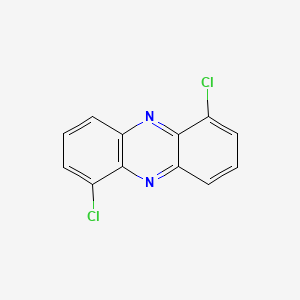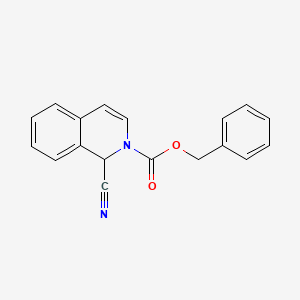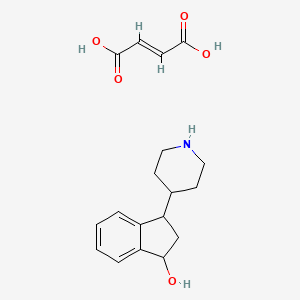
3-(4-Piperidyl)-1-indanol fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Piperidyl)-1-indanol fumarate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)-1-indanol fumarate typically involves the formation of the piperidine ring followed by the introduction of the indanol moiety. Common synthetic routes include hydrogenation, cyclization, and amination reactions. For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of specific precursor chemicals and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Piperidyl)-1-indanol fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield piperidines with different substituents .
Aplicaciones Científicas De Investigación
3-(4-Piperidyl)-1-indanol fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-(4-Piperidyl)-1-indanol fumarate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-Piperidyl)-1-indanol fumarate include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A compound with antiproliferative effects on cancer cells.
Matrine: An alkaloid with anti-inflammatory and anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine ring and the indanol moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
20902-75-4 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-piperidin-4-yl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MPFKTQKRAGQATD-WLHGVMLRSA-N |
SMILES isomérico |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


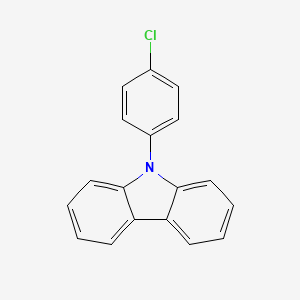

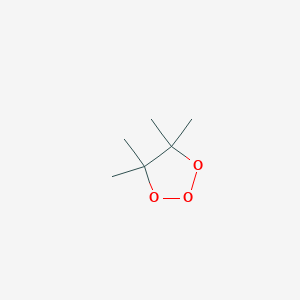
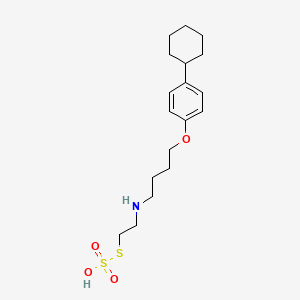
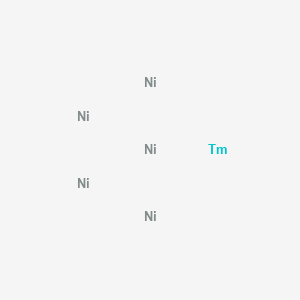
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
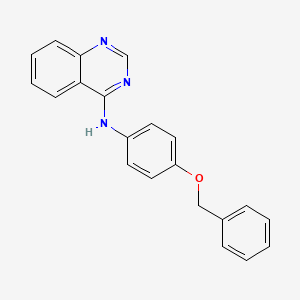
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
